molecular formula C15H14Cl3N3O B11983671 N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide

N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide

Cat. No.: B11983671
M. Wt: 358.6 g/mol
InChI Key: MGBXHELIIHCNCH-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE: is a chemical compound with the molecular formula C15H14Cl3N3O and a molecular weight of 358.657 g/mol This compound is known for its unique structure, which includes a nicotinamide moiety linked to a trichloroethyl group substituted with a toluidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE typically involves the reaction of nicotinamide with 2,2,2-trichloro-1-(4-toluidino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE lies in its nicotinamide moiety, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C15H14Cl3N3O

Molecular Weight

358.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl3N3O/c1-10-4-6-12(7-5-10)20-14(15(16,17)18)21-13(22)11-3-2-8-19-9-11/h2-9,14,20H,1H3,(H,21,22)

InChI Key

MGBXHELIIHCNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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